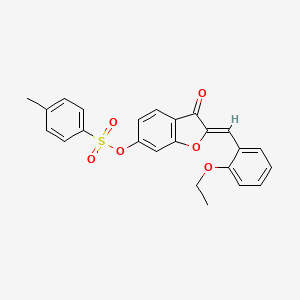

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate

Description

The compound "(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate" is a benzofuran derivative characterized by a Z-configured benzylidene moiety at position 2, an oxo group at position 3, and a 4-methylbenzenesulfonate (tosyl) ester at position 4. Its molecular formula is C₂₅H₂₂O₆S, with a molecular weight of 466.50 g/mol (calculated). The 2-ethoxy substituent on the benzylidene ring and the tosyl group distinguish it from related analogs.

Properties

Molecular Formula |

C24H20O6S |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C24H20O6S/c1-3-28-21-7-5-4-6-17(21)14-23-24(25)20-13-10-18(15-22(20)29-23)30-31(26,27)19-11-8-16(2)9-12-19/h4-15H,3H2,1-2H3/b23-14- |

InChI Key |

UQRNIBJFYSQSTC-UCQKPKSFSA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C |

Canonical SMILES |

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate typically involves multiple steps. One common route includes the condensation of 2-ethoxybenzaldehyde with a benzofuran derivative under acidic or basic conditions to form the benzylidene intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and benzofuran moieties.

Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and alcohols (for nucleophilic substitution) are commonly employed.

Major Products Formed

Oxidation: Products may include carboxylic acids or quinones.

Reduction: Alcohols or alkanes can be formed.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The benzofuran core is known for its biological activity, which can be enhanced by appropriate substitutions.

Medicine

In medicinal chemistry, this compound and its derivatives could be investigated for their potential therapeutic properties. Benzofuran derivatives have shown promise in the treatment of diseases such as cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogs

Key Observations:

Substituent Effects on Electronic Properties: The 2-ethoxy group in the target compound provides moderate electron-donating effects compared to the stronger electron-donating 2,4-dimethoxy groups in or the electron-withdrawing chloro-fluoro substituents in .

Ester Group Variations :

- Sulfonate esters (e.g., tosyl, methanesulfonate) are more polar and hydrolytically stable than carboxylate esters (e.g., ), which may degrade more readily under acidic or basic conditions.

Crystallographic and Computational Insights :

- While crystallographic data are absent in the evidence, the use of programs like SHELXL (mentioned in ) is critical for refining the structures of such compounds. The Z-configuration of the benzylidene moiety is likely stabilized by intramolecular hydrogen bonding or π-π interactions, as discussed in .

Physicochemical Properties

- The ethoxy and tosyl groups in the target compound likely confer moderate solubility in organic solvents, contrasting with the more polar methanesulfonate analogs (e.g., ).

Biological Activity

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a complex organic compound with notable potential in medicinal chemistry. Its unique structure, which includes a benzofuran core and sulfonate group, suggests various biological activities that warrant detailed exploration. This article synthesizes findings from diverse sources to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is , with a molecular weight of approximately 440.4 g/mol. Key characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C23H25O5S |

| Molecular Weight | 440.4 g/mol |

| CAS Number | 929470-98-4 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly in cancer therapy and antimicrobial applications. The sulfonate group enhances solubility and bioavailability, crucial for therapeutic efficacy.

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway. This mechanism involves the inhibition of cell proliferation and promotion of programmed cell death, making it a candidate for further investigation in cancer treatments.

- Antimicrobial Properties : The compound has shown potential in disrupting bacterial cell membranes or inhibiting enzymes critical for bacterial metabolism. This activity suggests its use in developing new antimicrobial agents.

Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate.

Case Studies

- Cancer Cell Lines : In vitro studies demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated that these compounds could inhibit cell growth effectively at low concentrations.

- Antimicrobial Testing : Preliminary tests against common bacterial strains revealed that the compound possesses moderate antibacterial activity, with effectiveness comparable to established antibiotics.

Synthesis and Modification

The synthesis of (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate typically involves multi-step organic reactions:

- Formation of Benzofuran Core : The initial step includes cyclization reactions involving appropriate precursors such as substituted phenols.

- Introduction of Ethoxybenzylidene Group : This is achieved through condensation reactions under basic conditions.

- Sulfonation Reaction : The final step involves introducing the sulfonate group to enhance solubility and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.